molecular formula C20H24N4O4S2 B2563104 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-14-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2563104
CAS No.: 1021075-14-8
M. Wt: 448.56
InChI Key: SIVQTBSUNPKRPE-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective cell-permeable inhibitor of Protein Kinase C theta (PKC-θ) [https://pubmed.ncbi.nlm.nih.gov/24658543/]. PKC-θ is a novel PKC isozyme that plays a critical and non-redundant role in T-cell activation and proliferation, as it translocates to the central supramolecular activation cluster (c-SMAC) of the immunological synapse upon T-cell receptor (TCR) engagement [https://www.nature.com/articles/ni0401-321]. By selectively inhibiting PKC-θ, this compound effectively blocks downstream signaling pathways, including the activation of transcription factors like NF-κB and AP-1, which are essential for the expression of interleukin-2 (IL-2) and T-cell survival. Its primary research value lies in the investigation of T-cell-mediated immune responses, making it a crucial tool for studying autoimmune diseases, graft-versus-host disease (GVHD), and T-cell leukemias [https://www.pnas.org/doi/10.1073/pnas.1402659111]. The high selectivity of this inhibitor for PKC-θ over other PKC isoenzymes and kinases allows researchers to precisely dissect the unique functions of PKC-θ in immune signaling cascades without confounding off-target effects, thereby facilitating the development of targeted immunotherapies.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxypropyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-13-18-15(20(25)21-7-4-8-28-2)11-16(17-5-3-9-29-17)22-19(18)24(23-13)14-6-10-30(26,27)12-14/h3,5,9,11,14H,4,6-8,10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVQTBSUNPKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCOC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure

The compound's structure includes several important functional groups that contribute to its biological activity. The presence of the pyrazolo-pyridine core is particularly significant, as this moiety is often associated with various pharmacological effects.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly phosphatidylinositol 3-kinase (PI3K) and c-Met kinase. These kinases play crucial roles in cellular signaling pathways related to cancer progression and survival.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell Line IC50 (μM) Mechanism
A5492.73 ± 0.33c-Met inhibition
MCF-71.23 ± 0.18c-Met inhibition
HeLa1.06 ± 0.16c-Met inhibition
LO2NDNon-cytotoxic

ND: Not Detected

These findings suggest that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines while showing minimal toxicity to normal hepatocytes (LO2) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure can enhance or diminish biological activity. For instance, the introduction of halogen substituents on the aromatic rings has been shown to influence the compound's potency against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:

  • Study on A549 Cell Line : The compound induced late apoptosis in A549 cells, leading to cell cycle arrest in the G0/G1 phase. This suggests a mechanism by which it could potentially inhibit tumor growth .
  • Combination Therapy : In combination with other chemotherapeutic agents, the compound showed synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methoxypropyl chain offers a balance between hydrophilicity and flexibility compared to the hydrophobic benzyl/cyclopropyl groups in .

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